5-Hexynoic acid, 6-(trimethylsilyl)-
Description
Significance of Alkyne Functionalities as Versatile Synthetic Intermediates
The carbon-carbon triple bond, the defining feature of alkynes, is a powerhouse of synthetic versatility. Its high degree of unsaturation and linear geometry make it a reactive hub for a vast array of chemical transformations. Alkynes readily participate in addition reactions, cycloadditions, and coupling reactions, allowing for the facile construction of diverse and complex molecular frameworks. Their ability to be converted into other functional groups, such as alkenes, ketones, and carboxylic acids, further underscores their importance as fundamental building blocks in the synthesis of pharmaceuticals, natural products, and advanced materials. The presence of a terminal alkyne, as in the parent 5-hexynoic acid, also offers the unique reactivity of the acidic acetylenic proton, enabling transformations like C-C bond formation through alkynylation reactions.
The Strategic Role of the Trimethylsilyl (B98337) Moiety in Alkyne Chemistry
While the reactivity of a terminal alkyne is a significant asset, it can also be a challenge, particularly in multi-step syntheses where the acidic proton can interfere with basic or organometallic reagents. This is where the strategic implementation of a protecting group becomes crucial. The trimethylsilyl (TMS) group is an exemplary choice for the protection of terminal alkynes for several key reasons:
Effective Protection: The bulky TMS group effectively masks the acidic proton of the terminal alkyne, rendering it inert to a wide range of reaction conditions, including those involving Grignard reagents, organolithiums, and other strong bases.
Facile Introduction and Removal: The TMS group can be easily introduced by treating the terminal alkyne with a reagent like trimethylsilyl chloride (TMSCl), often in the presence of a base. youtube.com Crucially, it can be selectively removed under mild conditions, typically using fluoride (B91410) ion sources (like tetrabutylammonium (B224687) fluoride, TBAF) or potassium carbonate in methanol (B129727), regenerating the terminal alkyne for subsequent transformations.
Enhanced Solubility and Handling: The introduction of a lipophilic TMS group can improve the solubility of the compound in organic solvents and often makes the compound more amenable to purification techniques like chromatography.
Directing Group Capabilities: In some reactions, the steric and electronic influence of the silyl (B83357) group can direct the regioselectivity of subsequent transformations at the triple bond.
This protective strategy allows chemists to perform reactions on other parts of the molecule, such as the carboxylic acid moiety, without disturbing the alkyne functionality.
Positioning of 5-Hexynoic Acid, 6-(trimethylsilyl)- within the Landscape of Functionalized Alkynes for Academic Research
5-Hexynoic acid, 6-(trimethylsilyl)- emerges as a highly valuable and strategically designed bifunctional building block. It elegantly combines the latent reactivity of a terminal alkyne, shielded by the robust TMS protecting group, with a carboxylic acid function located at the other end of a flexible alkyl chain. This unique arrangement makes it an ideal linker molecule in various synthetic applications.
The presence of two distinct functional groups allows for sequential and selective reactions. For instance, the carboxylic acid can be activated and coupled with amines or alcohols to form amides or esters, respectively, while the TMS-protected alkyne remains intact. Subsequently, the TMS group can be removed to unveil the terminal alkyne, which can then participate in a plethora of reactions, such as "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, or further elaboration of the carbon skeleton.
This "two-headed" nature makes 5-Hexynoic acid, 6-(trimethylsilyl)- and its analogs particularly relevant in fields like medicinal chemistry and materials science. It can serve as a versatile linker to connect different molecular fragments, a key strategy in the design of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules designed to induce protein proximity. symeres.comnih.gov For example, the carboxylic acid end could be used to attach to a ligand for a target protein, while the alkyne end could be used to attach to an E3 ligase ligand, with the hexyl chain acting as the spacer. strath.ac.uk
A known synthetic route to this compound involves the oxidation of the corresponding alcohol, 6-trimethylsilylhex-5-ynol, using pyridinium (B92312) dichromate in dimethylformamide. prepchem.com The utility of such silyl-protected alkynoic acids is also demonstrated in the synthesis of complex natural products. For instance, a structurally similar compound, (2R,3R)-3-Ethyl-2-methyl-5-(trimethylsilyl)pent-4-ynoic acid, has been utilized as a precursor in the synthesis of native photosynthetic hydroporphyrins, highlighting the importance of this class of molecules in constructing intricate biological structures. rsc.org
Below is a table summarizing the key features of 5-Hexynoic acid, 6-(trimethylsilyl)-:
| Feature | Description |
| IUPAC Name | 6-(trimethylsilyl)hex-5-ynoic acid |
| Molecular Formula | C9H16O2Si |
| Key Functional Groups | Carboxylic Acid (-COOH), Trimethylsilyl-protected Alkyne (-C≡CSi(CH3)3) |
| Primary Synthetic Role | Bifunctional linker and building block |
| Key Reactions (Carboxylic Acid) | Esterification, Amidation, Acid Chloride Formation |
| Key Reactions (Alkyne after deprotection) | Click Chemistry (CuAAC), Sonogashira Coupling, Alkynylation |
| Protecting Group | Trimethylsilyl (TMS) |
| Deprotection Conditions | Fluoride ion (e.g., TBAF), K2CO3/MeOH |
Structure
2D Structure
3D Structure
Properties
CAS No. |
101224-43-5 |
|---|---|
Molecular Formula |
C9H16O2Si |
Molecular Weight |
184.31 g/mol |
IUPAC Name |
6-trimethylsilylhex-5-ynoic acid |
InChI |
InChI=1S/C9H16O2Si/c1-12(2,3)8-6-4-5-7-9(10)11/h4-5,7H2,1-3H3,(H,10,11) |
InChI Key |
TWGUMGCDHHROIM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCCC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Hexynoic Acid, 6 Trimethylsilyl and Analogs
Direct Synthesis Strategies for Alkynoic Acids
Direct synthetic routes to alkynoic acids from alkynes are highly sought after for their atom economy and efficiency. These strategies typically involve the transformation of the terminal alkyne C-H bond or the cleavage of the carbon-carbon triple bond to generate the desired carboxyl group.
Oxidative Cleavage of Alkynes to Carboxylic Acids
Oxidative cleavage is a powerful method for converting a carbon-carbon triple bond into one or two carboxylic acid moieties. For terminal alkynes, this process results in the formation of a carboxylic acid with one fewer carbon atom and carbon dioxide. However, specific methodologies have been developed to convert the terminal alkyne carbon directly into a carboxylic acid group.
Transition Metal-Catalyzed Oxidations
Transition metal catalysts offer efficient pathways for the oxidative cleavage of alkynes under relatively mild conditions. Ruthenium-based catalysts have been particularly effective in this transformation. An efficient method utilizes a combination of Ruthenium(IV) oxide (RuO₂) or Ruthenium(III) chloride (RuCl₃) as the catalyst with Oxone (potassium peroxymonosulfate) as the terminal oxidant. researchgate.netorganic-chemistry.orgarkat-usa.org This system operates in a mixed solvent system, such as CH₃CN/H₂O/EtOAc, and is capable of oxidizing both terminal and internal alkynes to their corresponding carboxylic acids in excellent yields. researchgate.netorganic-chemistry.org The reactions are tolerant of various functional groups and proceed regardless of the electronic properties of the alkyne substrate. organic-chemistry.org Mechanistic studies suggest that the reaction may proceed through α-diketone and anhydride (B1165640) intermediates. researchgate.net
| Catalyst | Oxidant | Solvent System | Substrate Type | Yield (%) | Ref |
| RuO₂ | Oxone | CH₃CN/H₂O/EtOAc | Internal & Terminal Alkynes | Up to 99 | researchgate.net |
| RuCl₃ | Oxone | CH₃CN/H₂O/EtOAc | Internal & Terminal Alkynes | Excellent | organic-chemistry.orgarkat-usa.org |
Electro-oxidative Approaches
Electrochemical synthesis provides a sustainable and environmentally friendly alternative to traditional methods that rely on chemical oxidants. acs.org The electro-oxidative cleavage of terminal alkynes to carboxylic acids can be performed in an undivided cell at room temperature, completely avoiding the need for transition metal catalysts. acs.orgorganic-chemistry.org In one notable protocol, sodium nitrite (B80452) (NaNO₂) serves a triple function as the electrolyte, a nitryl radical precursor, and a nitrosating reagent. acs.orgorganic-chemistry.org The reaction is typically conducted using platinum electrodes in a mixed solvent of acetonitrile (B52724) and water. organic-chemistry.org This method demonstrates broad substrate scope, tolerating aryl, heteroaryl, and alkyl alkynes. acs.orgorganic-chemistry.org Another electro-oxidative system employs potassium peroxymonosulfate (B1194676) (Oxone) as an additive in an acetonitrile/water mixture, which also provides good yields of aryl carboxylic acids from arylacetylenes without the need for transition metals or harsh acidic/basic conditions. organic-chemistry.org
| Electrodes | Mediator/Additive | Solvent System | Substrate Type | Yield (%) | Ref |
| Platinum (Anode & Cathode) | Sodium Nitrite (NaNO₂) | CH₃CN/H₂O | Aryl, Heteroaryl, Alkyl Alkynes | Good | acs.orgorganic-chemistry.org |
| Not specified | Potassium Peroxymonosulfate (Oxone) | Acetonitrile/Water | Arylacetylenes | Up to 90 | organic-chemistry.orgresearchgate.net |
Photooxidative Cleavage Protocols
Photooxidation represents another modern approach for the cleavage of C-C triple bonds. In the presence of catalytic amounts of carbon tetrabromide (CBr₄), terminal and internal alkynes can undergo aerobic photooxidative cleavage to yield carboxylic acids. organic-chemistry.org This reaction is conducted under photoirradiation, utilizing molecular oxygen from the air as the ultimate oxidant. organic-chemistry.org
Oxidation of Alkynyl Boronate Intermediates
A highly versatile and efficient protocol for the synthesis of carboxylic acids from terminal alkynes involves the oxidation of alkynyl boronate intermediates. researchgate.netnih.govresearchgate.net This method represents the first example of a C(sp)–B bond oxidation to achieve this transformation. researchgate.netnih.gov The process begins with the generation of an alkynyl boronate directly from a terminal alkyne. Subsequent oxidation, often with an oxidant like Oxone, cleaves the C-B bond to form the carboxylic acid. dntb.gov.ua This strategy exhibits a broad substrate scope with excellent functional group tolerance. nih.govresearchgate.net Notably, water is a suitable nucleophile for this transformation, making it a practical and green method. researchgate.netnih.gov The utility of this methodology has been demonstrated in the synthesis of pharmaceutical molecules. nih.gov
| Reagents | Oxidant | Key Feature | Substrate Scope | Ref |
| Boron source (e.g., pinacolborane) | Oxone | First C(sp)-B bond oxidation | Broad (Aryl & Alkyl alkynes) | researchgate.netnih.govresearchgate.net |
| 1,1-dibromoalkenes (as precursors) | Oxone | Synthesis from alkene derivatives | Broad | dntb.gov.ua |
Metal-Catalyzed Hydro-oxycarbonylation of Alkynes with Carboxylic Acids
The transition metal-catalyzed addition of carboxylic acids to alkynes, often referred to as hydro-oxycarbonylation, is a direct, atom-economical method for producing synthetically valuable enol esters. core.ac.ukresearchgate.net While this does not directly produce a saturated acid like 5-hexynoic acid, it is a key strategy for functionalizing alkynes with carboxylate groups. Catalytic systems based on late transition metals such as ruthenium, palladium, gold, and silver are commonly employed. core.ac.ukresearchgate.net For instance, digold hydroxide (B78521) complexes have shown very high activity for the hydro-oxycarbonylation of both activated and unactivated internal alkynes with a wide variety of carboxylic acids, leading to (Z)-enol esters in high yields. core.ac.uk Ruthenium catalysts have also been extensively studied due to their high efficiency and functional group tolerance. core.ac.uk The products, enol esters, are valuable intermediates that can be used in various subsequent transformations.
| Catalyst Type | Substrate | Product | Key Features | Ref |
| Ruthenium complexes | Internal Alkynes | (Z)-Enol Esters | High efficiency, good functional group tolerance | core.ac.uk |
| Gold complexes | Internal Alkynes | (Z)-Enol Esters | High activity, broad scope, solvent-free option | core.ac.uk |
| Silver salts | Activated Internal Alkynes | (Z)-Enol Esters | Effective for electron-deficient alkynes | researchgate.net |
| Palladium complexes | Alkynylbenziodoxoles | Trisubstituted Enol Esters | Stereoselective synthesis | researchgate.net |
Decarboxylative Alkynylation from Carboxylic Acid Derivatives
Decarboxylative cross-coupling has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds by utilizing carboxylic acids as readily available and stable precursors. This approach offers an alternative to traditional methods that often rely on pre-functionalized starting materials. nih.govnih.gov
Nickel catalysis has been successfully employed for the decarboxylative alkynylation of carboxylic acids. nih.govnih.govblogspot.com These methods typically involve the conversion of the carboxylic acid to a redox-active ester, such as an N-hydroxytetrachlorophthalimide (TCNHPI) ester, which then undergoes cross-coupling with an alkyne source in the presence of a nickel catalyst. nih.govnih.gov The reaction is versatile, tolerating a wide range of functional groups, and can provide access to both terminal and internal alkynes. nih.gov The synergistic merger of photoredox catalysis with nickel catalysis has further expanded the scope of these transformations, allowing for the coupling of alkyl carboxylic acids with various partners under mild conditions. organic-chemistry.org For the synthesis of a 5-hexynoic acid scaffold, a suitable carboxylic acid precursor could be coupled with an appropriate alkynyl fragment, demonstrating the utility of this methodology in building complex molecular frameworks.
Table 1: Examples of Nickel-Catalyzed Decarboxylative Alkynylation
| Carboxylic Acid Derivative | Coupling Partner | Catalyst System | Product | Yield (%) |
| Redox-Active Ester of Cyclohexanecarboxylic Acid | Ethynylzinc chloride | NiCl₂·glyme, 4,4'-di-tert-butyl-2,2'-bipyridine | Cyclohexylacetylene | 85 |
| Redox-Active Ester of N-Boc-proline | Ethynyl (B1212043) Grignard | NiCl₂·glyme, 4,4'-di-tert-butyl-2,2'-bipyridine | N-Boc-2-ethynylpyrrolidine | 70 |
This table presents representative examples of nickel-catalyzed decarboxylative alkynylation reactions applicable to the synthesis of alkyne-containing molecules.
Iron catalysis provides a more economical and environmentally friendly alternative to nickel for decarboxylative alkynylation reactions. nih.govnih.gov Similar to nickel-catalyzed systems, iron-based methods often utilize redox-active esters to facilitate the cross-coupling. nih.gov These reactions have been shown to be effective for the synthesis of a variety of alkynes from diverse carboxylic acid starting materials. nih.govnih.gov The use of an inexpensive and abundant metal catalyst makes this approach particularly attractive for large-scale synthesis. nih.gov An iron-catalyzed decarboxylative strategy could be envisioned for the construction of the hexynoic acid backbone, for instance, by coupling a dicarboxylic acid monoester with a protected propargyl unit.
Table 2: Examples of Iron-Catalyzed Decarboxylative Alkynylation
| Carboxylic Acid Derivative | Coupling Partner | Catalyst System | Product | Yield (%) |
| Redox-Active Ester of a Tartaric Acid Derivative | TIPS-protected ethynyl Grignard | FeCl₂ | Alkynyl-substituted tartaric acid derivative | 43 |
| Redox-Active Ester of a Primary Carboxylic Acid | Substituted alkynyl Grignard | Fe(acac)₃ | Internal Alkyne | 65 |
This table showcases examples of iron-catalyzed decarboxylative alkynylation, highlighting the versatility of this method. nih.gov
Stereoselective and Regioselective Alkyne Synthesis from Non-Alkyne Precursors
The synthesis of alkynes is not limited to starting with pre-existing alkyne moieties. Various methods have been developed to construct the alkyne functionality from other precursors, often with high levels of stereoselectivity and regioselectivity. rsc.orgresearchgate.net For instance, terminal alkynes can be synthesized from aldehydes through methods like the Corey-Fuchs reaction or the Seyferth-Gilbert-Bestmann homologation. organic-chemistry.org More recent advancements include the one-pot synthesis of terminal alkynes from widely available terminal alkenes via a ruthenium-catalyzed dehydrogenative hydrosilylation followed by an oxidative dehydrogenation. acs.org Such a strategy could be adapted to introduce the alkyne group onto a pre-existing carboxylic acid or ester scaffold, providing a convergent route to 5-hexynoic acid derivatives. acs.org Stereoselective methods are also crucial when chirality is a factor, for example, in the synthesis of α-amino aldols from terminal alkynes, which proceeds through a stereoselective Mukaiyama aldol (B89426) reaction. rsc.org
Introduction of the Trimethylsilyl (B98337) Group onto Hexynoic Acid Scaffolds
The trimethylsilyl (TMS) group is a key feature of the target molecule, serving as a protecting group for the terminal alkyne and enabling further synthetic transformations.
Direct Silylation of Terminal Alkynes
The most straightforward method for introducing a trimethylsilyl group onto a terminal alkyne is through direct silylation. Traditionally, this involves the deprotonation of the terminal alkyne with a strong base, such as an organolithium reagent or a Grignard reagent, followed by quenching with a silyl (B83357) electrophile like trimethylsilyl chloride. organic-chemistry.org However, these conditions are not always compatible with sensitive functional groups. organic-chemistry.org
More recent developments have focused on milder, catalytic methods. For example, zinc halide-mediated direct electrophilic silylation of terminal alkynes with aminosilanes has been shown to be highly efficient and tolerant of various functional groups. organic-chemistry.orgacs.org Another metal-free approach utilizes a quaternary ammonium (B1175870) pivalate (B1233124) as a catalyst with N,O-bis(silyl)acetamides as the silylating agents, proceeding under mild conditions. nih.gov A copper-catalyzed dihydrosilylation of terminal alkynes has also been reported, which proceeds through a C(sp)–H silylation step. acs.org These methods would be directly applicable to the silylation of a 5-hexynoic acid precursor.
Table 3: Methods for Direct Silylation of Terminal Alkynes
| Alkyne Substrate | Silylating Agent | Catalyst/Promoter | Product | Yield (%) |
| Phenylacetylene | N-(trimethylsilyl)diethylamine | ZnCl₂ | Phenyl(trimethylsilyl)acetylene | 95 |
| 1-Octyne | N,O-bis(trimethylsilyl)acetamide | Tetramethylammonium pivalate | 1-(Trimethylsilyl)-1-octyne | 92 |
| Ethynylestradiol | N,O-bis(trimethylsilyl)acetamide | Tetramethylammonium pivalate | Triply silylated ethynylestradiol | 84 |
This table provides an overview of modern methods for the direct silylation of terminal alkynes. organic-chemistry.orgnih.gov
Incorporation of Trimethylsilyl Reagents in Esterification Steps
In some synthetic routes, it may be advantageous to incorporate the trimethylsilyl group during an esterification step. Reagents such as 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate can be used to form 2-(trimethylsilyl)ethyl (TMSE) esters from carboxylic acids. chemrxiv.orgmdpi.comresearchgate.net This transformation proceeds by heating the carboxylic acid with the imidate, without the need for an external catalyst, as the carboxylic acid itself is acidic enough to promote the reaction. chemrxiv.orgmdpi.com The TMSE ester can serve as a protecting group for the carboxylic acid, which can be cleaved under specific conditions. While this method introduces a trimethylsilylethyl group rather than directly silylating the alkyne, it highlights the use of silyl reagents in manipulating the carboxylic acid functionality of the hexynoic acid scaffold. Trimethylsilyldiazomethane is another reagent that reacts with carboxylic acids to form methyl esters, though its primary role is not the introduction of a stable TMS group onto the main scaffold. commonorganicchemistry.com
Multi-Step Synthetic Routes Incorporating 5-Hexynoic Acid, 6-(trimethylsilyl)-
The strategic use of "5-Hexynoic acid, 6-(trimethylsilyl)-" would logically involve a sequence where the carboxylic acid is first transformed, followed by deprotection and reaction of the alkyne. This approach allows for the methodical construction of intricate molecular designs.
Sequential Transformations for the Construction of Complex Alkynyl Architectures
The construction of complex alkynyl architectures using "5-Hexynoic acid, 6-(trimethylsilyl)-" as a starting material can be envisioned through several sequential transformation pathways. A typical sequence would commence with the activation of the carboxylic acid moiety. For instance, conversion to an acid chloride, ester, or amide would enable subsequent coupling reactions. This could involve peptide coupling methodologies to link the hexynoic acid backbone to amino acids or other amine-containing fragments, thereby introducing further complexity and functionality.
Following the modification of the carboxyl end, the synthetic sequence would proceed to the deprotection of the trimethylsilyl group to liberate the terminal alkyne. This terminal alkyne is a versatile functional group that can participate in a number of powerful synthetic transformations.
One of the most prominent applications for a terminal alkyne in the synthesis of complex architectures is the Sonogashira coupling . This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a highly efficient method for the formation of carbon-carbon bonds. In a hypothetical multi-step synthesis, the deprotected 5-hexynoic acid derivative could be coupled with a variety of functionalized aromatic or vinylic halides to introduce diverse structural motifs.
Another key transformation for the terminal alkyne is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. By reacting the deprotected alkyne with an organic azide, a stable, aromatic triazole ring can be incorporated into the molecular structure. This approach is widely used in medicinal chemistry and materials science to link different molecular fragments.
The following table outlines a hypothetical sequence of transformations to illustrate the potential utility of "5-Hexynoic acid, 6-(trimethylsilyl)-" in the construction of a complex alkynyl architecture.
| Step | Transformation | Reagents and Conditions | Intermediate/Product | Purpose |
| 1 | Amide Coupling | Amine (R-NH₂), Coupling agents (e.g., HATU, DCC), Base (e.g., DIPEA), Solvent (e.g., DMF) | N-substituted-6-(trimethylsilyl)-5-hexynamide | Introduction of a new functional group or molecular fragment via the carboxylic acid. |
| 2 | Deprotection | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or Potassium carbonate (K₂CO₃) in Methanol (B129727) (MeOH) | N-substituted-5-hexynamide | Unmasking of the terminal alkyne for subsequent C-C bond formation. |
| 3 | Sonogashira Coupling | Aryl/Vinyl Halide (Ar-X), Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | N-substituted-6-(aryl/vinyl)-5-hexynamide | Formation of a new C-C bond to build a complex alkynyl architecture. |
| 4 | Click Chemistry (CuAAC) | Organic Azide (R-N₃), Copper(I) source (e.g., CuSO₄/sodium ascorbate) | N-substituted-6-(1,2,3-triazolyl)-5-hexynamide | Introduction of a stable triazole linker to connect to another molecular entity. |
This tabulated sequence represents a logical and powerful strategy for the use of "5-Hexynoic acid, 6-(trimethylsilyl)-" in the synthesis of complex molecules. The ability to perform sequential, chemoselective reactions at either end of the molecule underscores its potential as a valuable synthon in modern organic chemistry.
Investigative Studies on the Reactivity and Chemical Transformations of 5 Hexynoic Acid, 6 Trimethylsilyl Derivatives
Reactions Involving the Alkyne Functionality
The carbon-carbon triple bond in 5-hexynoic acid, 6-(trimethylsilyl)- is the primary site of reactivity for numerous transformations, including cyclization, annulation, and hydrofunctionalization reactions. The TMS group plays a crucial role in these processes, often directing regioselectivity and stabilizing reactive intermediates.
Cyclization and Annulation Reactions
Intramolecular reactions involving the carboxylic acid and the alkyne moiety are of significant interest for the synthesis of complex cyclic structures. These transformations provide an atom-economical route to lactones and other heterocyclic and polycyclic systems.
Intramolecular Cyclization to Lactones and Enol Lactones
The intramolecular reaction between the carboxylic acid and the alkyne can lead to the formation of lactones, which are valuable structural motifs in many natural products. The cyclization of ω-alkynoic acids like 5-hexynoic acid can proceed through different pathways depending on the catalyst and reaction conditions, typically resulting in the formation of a six-membered ring containing an endocyclic or exocyclic double bond.
Transition-metal catalysis is a common method for achieving the cyclization of alkynoic acids. acs.org Catalysts based on palladium, silver, or copper can activate the alkyne towards nucleophilic attack by the carboxylate. researchgate.net For 5-hexynoic acid, 6-(trimethylsilyl)-, a 6-endo-dig cyclization is geometrically favored, leading to the formation of a δ-lactone (a six-membered ring). The presence of the bulky trimethylsilyl (B98337) group on the terminal carbon of the alkyne sterically hinders attack at that position, thereby favoring the formation of the six-membered ring over a potential 5-exo-dig pathway. This reaction typically yields an enol lactone featuring an exocyclic double bond.
| Catalyst System | Solvent | Expected Major Product | Plausible Yield Range |
|---|---|---|---|
| Pd(OAc)2 / PPh3 | Toluene | (E)-6-(trimethylsilylmethylene)tetrahydro-2H-pyran-2-one | 60-85% |
| Ag2CO3 | DCM | (E)-6-(trimethylsilylmethylene)tetrahydro-2H-pyran-2-one | 55-75% |
| Cu(I) / NHC Ligand | Toluene | (E)-6-(trimethylsilylmethylene)tetrahydro-2H-pyran-2-one | 65-90% |
Gold-Catalyzed Cycloisomerization Processes
Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating alkyne functionalities towards intramolecular nucleophilic attack. nih.gov In the case of 5-hexynoic acid, 6-(trimethylsilyl)-, a gold(I) catalyst would coordinate to the alkyne, significantly increasing its electrophilicity. The carboxylate group can then attack the activated alkyne.
The mechanism is believed to proceed via an initial coordination of the gold(I) catalyst to the alkyne, followed by an intramolecular 6-endo-dig cyclization. researchgate.net This forms a vinyl-gold intermediate, which upon protodeauration, releases the enol lactone product and regenerates the active catalyst. osti.gov The regioselectivity is strongly biased towards the 6-endo pathway due to the electronic stabilization of the resulting intermediate and the steric influence of the TMS group. researchgate.net This methodology offers a highly efficient and atom-economical route to functionalized δ-lactones under mild reaction conditions. researchgate.net
| Gold(I) Catalyst | Co-catalyst/Additive | Solvent | Expected Product | Reported Efficiency for Analogs |
|---|---|---|---|---|
| Ph3PAuCl | AgSbF6 | Dichloromethane (B109758) (DCM) | (E)-6-(trimethylsilylmethylene)tetrahydro-2H-pyran-2-one | High yields |
| (IPr)AuCl | AgOTf | Dioxane | (E)-6-(trimethylsilylmethylene)tetrahydro-2H-pyran-2-one | Excellent yields, low catalyst loading |
| [(Ph3P)Au]2(μ-OH)BF4 | None | Toluene | (E)-6-(trimethylsilylmethylene)tetrahydro-2H-pyran-2-one | High turnover numbers |
Formation of Polycyclic and Heterocyclic Systems
The bifunctional nature of 5-hexynoic acid, 6-(trimethylsilyl)- makes it a valuable precursor for the synthesis of more complex molecular architectures, including polycyclic and heterocyclic compounds.
Polycyclic Systems: The enol lactone product formed from the initial cyclization can serve as a substrate for subsequent annulation reactions. For instance, the exocyclic double bond of (E)-6-(trimethylsilylmethylene)tetrahydro-2H-pyran-2-one could participate in a Diels-Alder reaction with a suitable diene to construct a new six-membered ring, leading to a fused bicyclic lactone system. nih.govnih.govchemrxiv.org This sequential approach allows for the rapid assembly of complex polycyclic frameworks. youtube.com
Heterocyclic Systems: Modification of the carboxylic acid functionality opens pathways to a wide range of nitrogen-containing heterocycles. nih.govresearchgate.net For example, conversion of the carboxylic acid to an amide, followed by an intramolecular cyclization, could yield various lactams or other N-heterocycles. nih.gov A proposed reaction involves the amidation of 5-hexynoic acid, 6-(trimethylsilyl)- with a primary amine to form the corresponding amide. This amide could then undergo a transition-metal-catalyzed intramolecular cyclization, potentially leading to the formation of a substituted dihydropyridinone.
| Target System | Proposed Reaction Sequence | Key Intermediate |
|---|---|---|
| Fused Bicyclic Lactone | 1. Gold-catalyzed lactonization. 2. Intermolecular Diels-Alder reaction. | (E)-6-(trimethylsilylmethylene)tetrahydro-2H-pyran-2-one |
| Substituted Dihydropyridinone | 1. Amidation with R-NH2. 2. Transition-metal-catalyzed intramolecular cyclization. | N-alkyl-6-(trimethylsilyl)-5-hexynamide |
| Fused Pyrazole System | 1. Esterification. 2. Reaction with hydrazine (B178648) to form a pyrazolidinone. 3. Dehydration/Aromatization. | Methyl 6-(trimethylsilyl)-5-hexynoate |
Hydrofunctionalization Chemistry
Hydrofunctionalization reactions involve the addition of an H-X molecule across the alkyne. Hydrosilylation, the addition of a silicon-hydride bond, is a particularly powerful transformation that creates versatile vinylsilane products.
Regioselective and Stereoselective Hydrosilylation
The hydrosilylation of terminal alkynes can yield up to three different isomers: the α-vinylsilane and the β-(E)- and β-(Z)-vinylsilanes. The control of regioselectivity and stereoselectivity is therefore a critical aspect of this reaction. The outcome is highly dependent on the choice of catalyst, silane, and reaction conditions.
For 5-hexynoic acid, 6-(trimethylsilyl)-, the bulky TMS group at the C-6 position is expected to exert strong steric control, directing the incoming silyl (B83357) group of the hydrosilane reagent to the internal carbon (C-5). This results in the preferential formation of the β-adduct. The stereoselectivity of the addition (syn or anti) determines whether the (E) or (Z) isomer is formed.
Ruthenium and rhodium catalysts often favor syn-addition, leading to the β-(Z)-vinylsilane, while some platinum and other catalyst systems can promote the formation of the thermodynamically more stable β-(E)-isomer. The unique electronic properties of silyl ligands can also play a crucial role in directing the reactivity and selectivity of these catalytic reactions. rsc.org Lewis acid-catalyzed hydrosilylation, for example with B(C₆F₅)₃, can also be employed and may offer different selectivity profiles. researchgate.net
| Catalyst | Hydrosilane | Expected Major Isomer | Controlling Factor |
|---|---|---|---|
| [RuCl2(p-cymene)]2 | HSiEt3 | β-(Z)-vinylsilane | Catalyst-controlled syn-addition |
| Karstedt's catalyst (Pt) | HSiMe2Ph | β-(E)-vinylsilane | Thermodynamic control |
| [Rh(COD)Cl]2 | HSi(OEt)3 | β-(Z)-vinylsilane | Catalyst-controlled syn-addition |
| B(C6F5)3 | HSiEt3 | β-(E)-vinylsilane | Lewis acid mechanism |
Hydrostannylation Reactions
The hydrostannylation of alkynes is a well-established method for the synthesis of vinylstannanes, which are valuable intermediates in cross-coupling reactions. The reaction involves the addition of a tin hydride across the carbon-carbon triple bond and can proceed through either a radical or an ionic mechanism, leading to different stereochemical outcomes. For derivatives of 5-hexynoic acid, 6-(trimethylsilyl)-, the hydrostannylation is expected to be highly regioselective due to the steric bulk of the trimethylsilyl group, directing the tin moiety to the terminal carbon.
Radical Hydrostannylation: Initiated by agents like azobisisobutyronitrile (AIBN), radical hydrostannylation typically leads to the formation of the (E)-isomer as the major product. The reaction proceeds via a radical chain mechanism where the stannyl (B1234572) radical adds to the alkyne, followed by hydrogen abstraction from the tin hydride.
Ionic Hydrostannylation: In the presence of palladium catalysts, the hydrostannylation can proceed via an ionic mechanism, often yielding the (Z)-isomer. The choice of catalyst and ligands can significantly influence the stereoselectivity of the addition.
While specific studies on the hydrostannylation of 5-hexynoic acid, 6-(trimethylsilyl)- are not extensively documented, the reactivity of analogous terminal alkynes suggests that this transformation would provide a reliable route to the corresponding vinylstannane derivatives. The presence of the carboxylic acid may necessitate protection or the use of specific catalysts to avoid side reactions.
Table 1: Predicted Outcomes of Hydrostannylation of Methyl 5-hexynoate, 6-(trimethylsilyl)-
| Reagent | Catalyst/Initiator | Major Product Stereoisomer |
| Tri-n-butyltin hydride | AIBN | (E)-vinylstannane |
| Tri-n-butyltin hydride | Pd(PPh₃)₄ | (Z)-vinylstannane |
Divergent Sila-cyclization Reactions
The presence of both a silyl-protected alkyne and a carboxylic acid within the same molecule opens up possibilities for intramolecular cyclization reactions, particularly those that incorporate the silicon atom into the cyclic structure, known as sila-cyclizations. These reactions can be promoted by various transition metal catalysts and can lead to the formation of diverse heterocyclic and carbocyclic systems.
Intramolecular sila-cyclization of a derivative of 5-hexynoic acid, 6-(trimethylsilyl)- could potentially proceed through different pathways depending on the reaction conditions. For instance, a palladium-catalyzed process could involve the initial formation of a vinylpalladium species, followed by intramolecular carbopalladation onto the alkyne. Subsequent reactions involving the silyl group could then lead to the formation of a silicon-containing ring.
Cross-Coupling Reaction Methodologies
Sonogashira Coupling with In Situ Desilylation
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. lookchem.comnih.gov The use of a trimethylsilyl-protected alkyne, such as in 5-hexynoic acid, 6-(trimethylsilyl)-, allows for a one-pot procedure where the silyl group is removed in situ, followed by the coupling reaction. organic-chemistry.orgnih.gov This approach is particularly advantageous as it avoids the handling of potentially volatile terminal alkynes. organic-chemistry.org
The in situ desilylation is typically achieved using a fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org The reaction is catalyzed by a combination of a palladium complex and a copper(I) salt in the presence of a base. The presence of the carboxylic acid functionality may require careful selection of the base and reaction conditions to prevent undesired side reactions, such as esterification or decarboxylation. However, the Sonogashira coupling is known for its good functional group tolerance. organic-chemistry.org
Table 2: Representative Conditions for Sonogashira Coupling with In Situ Desilylation
| Aryl Halide | Catalyst System | Desilylating Agent | Base | Solvent |
| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | CsF | Triethylamine (B128534) | DMF |
| 4-Bromotoluene | Pd(OAc)₂ / PPh₃ / CuI | TBAF | K₂CO₃ | Acetonitrile (B52724) |
| 1-Iodonaphthalene | PdCl₂(dppf) / CuI | K₂CO₃ (in MeOH) | Diisopropylamine | Toluene |
Palladium-Catalyzed C-C Bond Formation
Palladium catalysts are highly versatile in promoting a wide array of C-C bond-forming reactions. acs.orgdivyarasayan.org For derivatives of 5-hexynoic acid, 6-(trimethylsilyl)-, palladium catalysis can be employed to construct various carbocyclic and heterocyclic structures through intramolecular reactions. For instance, palladium-catalyzed cycloisomerization of the corresponding terminal alkyne (after desilylation) can lead to the formation of lactones. Studies on the cyclization of 5-hexynoic acid itself have shown that palladium pincer complexes can effectively catalyze the formation of the corresponding exocyclic γ-lactone. researchgate.net
Furthermore, palladium-catalyzed reactions of unsaturated carboxylic acids have been shown to proceed through various pathways, including oxidative C-H bond and C=C double bond cleavage, as well as α-arylation. nih.govacs.org These methodologies could potentially be adapted for 5-hexynoic acid, 6-(trimethylsilyl)- derivatives, leading to novel molecular architectures. The trimethylsilyl group can act as a removable protecting group or as a directing group to control the regioselectivity of the C-C bond formation.
Copper-Catalyzed Decarboxylative Cross-Coupling
Copper-catalyzed decarboxylative cross-coupling has emerged as a powerful strategy for the formation of C-C bonds, using readily available carboxylic acids as coupling partners. acs.orgrsc.orgrsc.org In the context of 5-hexynoic acid, 6-(trimethylsilyl)-, this methodology offers a direct route to internal alkynes by coupling the alkynoic acid with an aryl halide, with the concurrent loss of carbon dioxide. rsc.org
This reaction is typically catalyzed by a copper salt, often in the presence of a ligand and a base. The reaction proceeds through the formation of a copper acetylide intermediate after decarboxylation. The trimethylsilyl group is expected to be stable under these conditions, allowing for the synthesis of silyl-protected internal alkynes. These products can then be desilylated to yield the terminal alkyne or used in further transformations where the silyl group is beneficial. A study on the copper-catalyzed photoinduced decarboxylative alkynylation has shown that a variety of carboxylic acids can be coupled with alkynyl silanes. rsc.org
Table 3: Key Parameters in Copper-Catalyzed Decarboxylative Cross-Coupling
| Parameter | Typical Reagents/Conditions |
| Copper Catalyst | CuI, Cu₂O, Cu(acac)₂ |
| Ligand | Phenanthroline derivatives, Neocuproine |
| Base | K₂CO₃, Cs₂CO₃, t-BuOK |
| Solvent | DMF, DMSO, Toluene |
| Reaction Temperature | 80-120 °C |
Multicomponent Reaction Strategies Incorporating Alkynes
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient approach to molecular diversity. beilstein-journals.orgorganic-chemistry.org Alkynoic acids, such as 5-hexynoic acid, 6-(trimethylsilyl)-, are attractive substrates for the design of novel MCRs due to the presence of two reactive functionalities.
Upon desilylation, the terminal alkyne can participate in a variety of MCRs. For example, in the presence of an amine and an aldehyde, it can undergo A³ coupling (alkyne-aldehyde-amine coupling) to form propargylamines. The carboxylic acid can then participate in a subsequent intramolecular cyclization to yield lactams or other heterocyclic structures. Furthermore, MCRs involving isocyanides, such as the Ugi or Passerini reactions, could potentially incorporate the carboxylic acid moiety of the substrate. beilstein-journals.org
While specific MCRs involving 5-hexynoic acid, 6-(trimethylsilyl)- are yet to be extensively explored, the known reactivity of terminal alkynes and carboxylic acids in such transformations suggests a rich field for future investigation. The development of MCRs based on this substrate would provide rapid access to complex and structurally diverse molecules.
Table 4: Potential Multicomponent Reactions Involving 5-Hexynoic Acid Derivatives
| MCR Type | Reactants | Potential Product Class |
| A³ Coupling/Cyclization | Aldehyde, Primary Amine, 5-Hexynoic acid (desilylated) | Substituted Lactams |
| Ugi-type Reaction | Isocyanide, Amine, Aldehyde, 5-Hexynoic acid | Peptidomimetic structures |
| Petasis-type Reaction | Amine, Aldehyde, Boronic acid, 5-Hexynoic acid | α-Amino acid derivatives |
Functional Group Interconversions of the Triple Bond Motif
The carbon-carbon triple bond in 5-Hexynoic acid, 6-(trimethylsilyl)- is a site of high electron density, making it susceptible to a range of addition reactions. While the trimethylsilyl group offers steric hindrance and electronic effects that can influence reactivity, several classical alkyne transformations can be envisaged.
Hydrogenation: Catalytic hydrogenation of the triple bond can lead to the corresponding alkene or alkane. The stereochemical outcome of the hydrogenation is dependent on the choice of catalyst. For instance, the use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) would be expected to yield the (Z)-alkene, (Z)-6-(trimethylsilyl)-5-hexenoic acid, through syn-addition of hydrogen. Conversely, complete saturation to 6-(trimethylsilyl)hexanoic acid can be achieved with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. wisc.edu
Halogenation and Hydrohalogenation: The triple bond can undergo halogenation with reagents such as bromine (Br₂) or chlorine (Cl₂) to form the corresponding dihaloalkenes. The reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the halogen atoms. Hydrohalogenation, the addition of hydrogen halides (e.g., HCl, HBr), is also a feasible transformation. In the case of the trimethylsilyl-protected alkyne, the addition of HX would likely follow Markovnikov's rule, with the hydrogen atom adding to the carbon atom bearing the silyl group and the halide adding to the more substituted carbon, though the electronic influence of the silyl group can affect regioselectivity. rsc.orgmasterorganicchemistry.comyoutube.com The use of TMSX (X = Br, Cl) in the presence of a Lewis acid catalyst can also achieve Markovnikov hydrohalogenation. rsc.org
Hydration: The acid-catalyzed hydration of the triple bond, typically in the presence of a mercury(II) salt catalyst, would be expected to yield a ketone after tautomerization of the initially formed enol. For the 6-(trimethylsilyl)-5-hexynoic acid, this would result in the formation of a β-silyl ketone. Hydroboration-oxidation, on the other hand, would lead to the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde upon tautomerization of the vinylborane (B8500763) intermediate. youtube.com
Reactivity Pertaining to the Carboxylic Acid Moiety
The carboxylic acid group in 5-Hexynoic acid, 6-(trimethylsilyl)- is a versatile functional handle for the synthesis of a variety of derivatives, primarily through esterification and amidation reactions.
Esterification and Amidation Chemistry
Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a viable option. youtube.comnih.govnih.govresearchgate.net However, given the potential for the acidic conditions to promote the removal of the trimethylsilyl group, milder methods are often preferred.
The Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a highly effective method for ester formation under neutral conditions. researchgate.netresearchgate.netnih.gov This method is particularly suitable for substrates that are sensitive to acid.
| Esterification Method | Reagents | Typical Conditions | Advantages |
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat | Simple reagents, suitable for simple alcohols |
| Steglich Esterification | Alcohol, DCC or EDC, DMAP | Room temperature, aprotic solvent | Mild conditions, suitable for acid-sensitive substrates |
Amidation: The formation of amides from 5-Hexynoic acid, 6-(trimethylsilyl)- can be achieved by reacting the carboxylic acid with a primary or secondary amine. Similar to esterification, the use of coupling agents is the most common and efficient approach. Reagents such as EDC in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently employed to activate the carboxylic acid and facilitate amide bond formation. rsc.orgresearchgate.netorganic-chemistry.orgchemistrysteps.comreddit.com These reactions are typically carried out at room temperature in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM).
| Amidation Method | Reagents | Typical Conditions | Advantages |
| EDC/HOBt Coupling | Amine, EDC, HOBt | Room temperature, DMF or DCM | High yields, minimizes side reactions and racemization |
Role of Carboxylic Acids in Decarboxylative Processes
Alkynyl carboxylic acids are known to participate in decarboxylative coupling reactions, where the carboxyl group is extruded as carbon dioxide, and a new bond is formed at its former position. While specific studies on the decarboxylation of 5-Hexynoic acid, 6-(trimethylsilyl)- are not prevalent in the literature, the reactivity can be inferred from related systems.
Transition metal-catalyzed decarboxylative couplings have emerged as a powerful tool in organic synthesis. nih.gov For instance, the silyl ester of an alkynoic acid can undergo fluoride-initiated decarboxylation to yield an alkynylsilane. nih.gov This process involves the treatment of a silyl alkynoate with a catalytic amount of a fluoride source, such as tetrabutylammonium difluorotriphenylsilicate (TBAT), at elevated temperatures. nih.gov
More recently, photoredox catalysis has been employed for the decarboxylation of carboxylic acids to generate alkyl radicals, which can then participate in various bond-forming reactions. researchgate.netorganic-chemistry.orgnih.govfigshare.com It is conceivable that 5-Hexynoic acid, 6-(trimethylsilyl)- could be a substrate for such transformations, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the C4 position after extrusion of CO₂.
Chemical Manipulation of the Trimethylsilyl Protecting Group
The trimethylsilyl (TMS) group is a widely used protecting group for terminal alkynes due to its ease of introduction and selective removal under mild conditions.
Strategies for Alkyne Protection Utilizing Trimethylsilyl Groups
The TMS group serves several crucial functions in the chemistry of terminal alkynes. It prevents the acidic alkyne proton from interfering with basic or nucleophilic reagents used in other parts of the molecule. Furthermore, the steric bulk of the TMS group can direct the regioselectivity of certain reactions and can prevent unwanted side reactions such as the Glaser coupling of terminal alkynes under certain conditions. The TMS group is typically introduced by treating the terminal alkyne with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine or by deprotonation with a strong base like n-butyllithium followed by quenching with TMSCl.
Advanced Protiodesilylation Methods
The removal of the TMS group, known as protiodesilylation, to regenerate the terminal alkyne is a key step in many synthetic sequences. Several mild and efficient methods have been developed for this transformation.
Fluoride-Based Reagents: The most common method for TMS group removal involves the use of a fluoride ion source. The high affinity of silicon for fluoride drives the cleavage of the Si-C bond. Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this purpose, typically in a solvent like tetrahydrofuran (B95107) (THF). ccspublishing.org.cn The reaction is usually rapid and proceeds at room temperature.
Basic Conditions: The TMS group can also be cleaved under basic conditions. A frequently used method is the treatment with potassium carbonate (K₂CO₃) in methanol (B129727). reddit.comgelest.com This method is particularly mild and is often used when other functional groups in the molecule are sensitive to fluoride ions.
Silver-Catalyzed Protiodesilylation: A catalytic amount of a silver(I) salt, such as silver nitrate (B79036) (AgNO₃), in a solvent mixture like acetone/water can effectively catalyze the protiodesilylation of trimethylsilylalkynes. researchgate.netresearchgate.net This method is advantageous as it avoids the use of strongly basic or nucleophilic fluoride reagents.
| Protiodesilylation Method | Reagents | Typical Conditions | Key Features |
| Fluoride-Based | TBAF | THF, Room Temperature | Fast and efficient, widely used |
| Basic Conditions | K₂CO₃, Methanol | Room Temperature | Mild, suitable for fluoride-sensitive substrates |
| Silver-Catalyzed | AgNO₃ (catalytic) | Acetone/Water, Room Temperature | Avoids strong bases and nucleophiles |
Fluoride Anion-Mediated Desilylation
The cleavage of the carbon-silicon bond in 6-(trimethylsilyl)-5-hexynoic acid derivatives is efficiently achieved through fluoride anion-mediated desilylation. This method is widely employed due to its high efficacy and generally mild reaction conditions. The high affinity of the fluoride ion for silicon is the driving force for this transformation, leading to the formation of a stable fluorotrimethylsilane (B1212599) and the corresponding terminal alkyne.
Various fluoride sources can be utilized, with tetrabutylammonium fluoride (TBAF) being one of the most common due to its solubility in organic solvents. orgsyn.orgwikipedia.org Other reagents such as cesium fluoride (CsF) and potassium fluoride (KF) are also effective, often used in polar aprotic solvents like dimethylformamide (DMF) or in the presence of a phase-transfer catalyst like 18-crown-6 (B118740) to enhance solubility and reactivity. researchgate.netacs.orgreddit.com
The reaction mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom of the trimethylsilyl group. This forms a pentacoordinate silicate (B1173343) intermediate, which then undergoes cleavage of the C-Si bond to release the terminal alkyne. The choice of fluoride reagent and solvent system can be tailored to the specific substrate and the presence of other functional groups within the molecule. For instance, using anhydrous fluoride sources can be crucial when dealing with moisture-sensitive compounds. stackexchange.com
Research has shown that the efficiency of desilylation can be influenced by the water content of the reagent, particularly with TBAF. nih.gov For substrates with base-labile groups, careful selection of the fluoride source and reaction conditions is necessary to avoid unwanted side reactions. reddit.com
Table 1: Fluoride Anion-Mediated Desilylation Conditions
| Fluoride Reagent | Solvent | Typical Conditions | Reference |
| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room temperature, 1-2 hours | wikipedia.org |
| Cesium fluoride (CsF) | Dimethylformamide (DMF) | 80 °C, 16 hours | acs.org |
| Potassium fluoride (KF) / 18-crown-6 | Tetrahydrofuran (THF) | Room temperature, several hours | reddit.com |
Silver(I)-Catalyzed Protiodesilylation
Silver(I) salts have been demonstrated to be effective catalysts for the protiodesilylation of trimethylsilyl-protected alkynes, including derivatives of 5-hexynoic acid, 6-(trimethylsilyl)-. This method offers a mild and chemoselective alternative to fluoride-mediated procedures. researchgate.net Catalytic amounts of silver nitrate (AgNO₃) or silver trifluoromethanesulfonate (B1224126) (AgOTf) are typically employed. researchgate.netresearchgate.net
The reaction is generally carried out in a protic solvent mixture, such as methanol/water/dichloromethane, which provides the necessary proton source for the cleavage of the carbon-silicon bond. researchgate.net The proposed mechanism involves the coordination of the silver(I) ion to the alkyne π-system. This coordination enhances the electrophilicity of the acetylenic carbon attached to the silicon, facilitating the nucleophilic attack by a solvent molecule (e.g., methanol or water) and subsequent cleavage of the C-Si bond.
One of the key advantages of this method is its high chemoselectivity. Other silyl ether protecting groups, which are often labile under fluoride or acidic/basic conditions, typically remain intact during silver(I)-catalyzed protiodesilylation. researchgate.net This orthogonality makes it a valuable tool in the synthesis of complex molecules with multiple silyl-protected functional groups.
Table 2: Silver(I)-Catalyzed Protiodesilylation Conditions
| Silver(I) Catalyst | Solvent System | Typical Conditions | Reference |
| Silver nitrate (AgNO₃) | Methanol/Water/Dichloromethane | Room temperature, short reaction times | researchgate.netresearchgate.net |
| Silver trifluoromethanesulfonate (AgOTf) | Methanol/Water/Dichloromethane | Room temperature, short reaction times | researchgate.net |
| Silver fluoride (AgF) | Methanol | Room temperature | jmcs.org.mx |
Base-Mediated Selective Desilylation Protocols
The trimethylsilyl group on the terminal alkyne of 6-(trimethylsilyl)-5-hexynoic acid can be selectively removed under basic conditions. A commonly used and mild method involves the use of potassium carbonate (K₂CO₃) in methanol. chemspider.comchemicalforums.com This protocol is often favored for its simplicity, low cost, and mildness, which allows for the deprotection of the alkyne in the presence of other sensitive functional groups.
The mechanism is thought to involve the generation of a methoxide (B1231860) ion from the reaction of potassium carbonate with methanol. The methoxide then acts as the nucleophile, attacking the silicon atom and leading to the cleavage of the C-Si bond. The resulting terminal alkyne is protonated by the methanol solvent.
The reaction is typically carried out at room temperature and is often complete within a few hours. chemspider.com The selectivity of this method is a significant advantage; for instance, more sterically hindered silyl groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are generally stable under these conditions. organic-chemistry.org This allows for the selective deprotection of a TMS-alkyne in the presence of other silyl ethers. Another base that has been shown to effect smooth desilylation of terminal TMS acetylenes is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org
Table 3: Base-Mediated Desilylation Conditions
| Base | Solvent | Typical Conditions | Reference |
| Potassium carbonate (K₂CO₃) | Methanol | Room temperature, 2 hours | chemspider.com |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Not specified | Not specified | organic-chemistry.org |
| Cesium carbonate (Cs₂CO₃) | Not specified | Can be used catalytically | scirp.org |
Acid-Catalyzed Desilylation
While less common than fluoride or base-mediated methods for TMS-alkyne deprotection, acid-catalyzed desilylation can be employed. This approach typically involves the use of mineral acids like sulfuric acid or hydrochloric acid, or organic acids. The reaction proceeds via protonation of the alkyne, which increases the lability of the trimethylsilyl group, followed by nucleophilic attack of a solvent molecule or the conjugate base of the acid on the silicon atom.
The conditions for acid-catalyzed desilylation need to be carefully controlled, as the acidic environment can potentially lead to side reactions, especially if other acid-sensitive functional groups are present in the molecule. For a substrate like 5-hexynoic acid, 6-(trimethylsilyl)-, the carboxylic acid functionality itself could potentially influence the reaction or be susceptible to side reactions under harsh acidic conditions. Therefore, this method is generally reserved for substrates that are robust to acidic environments.
Thermal Activation and Desilylation on Surfaces
In the context of on-surface chemistry, the trimethylsilyl group of terminal alkynes can be removed through thermal activation on metal surfaces. researchgate.netruben-group.de This process is of significant interest for the bottom-up fabrication of carbon-based nanomaterials. researchgate.nettum.de The desilylation temperature is highly dependent on the nature of the metallic substrate.
Studies have shown that on copper and gold surfaces, the C-Si bond cleavage of TMS-alkynes begins to occur at temperatures between 400 K and 500 K. researchgate.netruben-group.de In contrast, on silver surfaces, the trimethylsilyl group is significantly more stable and remains intact up to temperatures where the molecule itself begins to desorb (around 600 K). researchgate.net This substrate-dependent reactivity allows for the TMS group to be used either as a leaving group on more reactive surfaces like copper and gold or as a stable protecting group on less reactive surfaces like silver. researchgate.net
The mechanism of on-surface desilylation is believed to involve the interaction of the molecule with the metal surface, which weakens the C-Si bond and facilitates its cleavage upon thermal annealing. The cleaved TMS groups can then desorb from the surface. ruben-group.de This technique provides a pathway to generate reactive terminal alkyne species directly on a surface, which can then undergo further reactions like polymerization or cyclization. rsc.org
Table 4: Thermal Desilylation on Metal Surfaces
| Metal Surface | Deprotection Temperature Range | Outcome | Reference |
| Copper (Cu) | 400 K - 500 K | TMS acts as a leaving group | researchgate.net |
| Gold (Au) | 400 K - 500 K | TMS acts as a leaving group | researchgate.net |
| Silver (Ag) | Stable up to ~600 K | TMS acts as a protecting group | researchgate.net |
Steric and Electronic Influences of the Trimethylsilyl Group on Reaction Regio- and Stereoselectivity
The trimethylsilyl group at the 6-position of 5-hexynoic acid exerts significant steric and electronic effects that can influence the regio- and stereoselectivity of chemical reactions at the alkyne. nih.govthieme-connect.com
Steric Effects: The bulky nature of the trimethylsilyl group provides considerable steric hindrance. This can direct incoming reagents to the less hindered carbon of the alkyne, thereby controlling the regioselectivity of addition reactions. pkusz.edu.cn For example, in hydrosilylation reactions of internal silyl alkynes, the steric interplay between the silyl group on the alkyne, the incoming hydrosilane, and the catalyst's ligands is a critical factor in determining the final regio- and stereoisomer of the vinylsilane product. pkusz.edu.cn
Electronic Effects: The trimethylsilyl group is known to have a stabilizing effect on adjacent carbocations or partial positive charges, a phenomenon often referred to as the α-silyl effect. nih.gov This electronic influence can direct the regioselectivity of reactions where a cationic intermediate is formed. For instance, in electrophilic additions to the alkyne, the TMS group can stabilize a positive charge buildup on the β-carbon, thus directing the electrophile to the α-carbon. gelest.com Conversely, in reactions involving nucleophilic attack, the electronic nature of the silyl group can also play a role in determining the reaction's outcome. nih.gov
In cycloaddition reactions, the steric and electronic properties of the silyl group can impart a high degree of regio- and stereocontrol. nih.gov The presence of the TMS group has been shown to lead to better yields and regioselectivities in certain cyclotrimerization reactions compared to their non-silylated counterparts. nih.gov
Exploration of the Trimethylsilyl Group as a Leaving Group in Substitution Chemistry
Beyond its role as a protecting group, the trimethylsilyl group can also function as a leaving group in various substitution and cross-coupling reactions. nih.gov This reactivity opens up synthetic pathways for the direct functionalization of the silylated carbon atom.
In sila-Sonogashira reactions, for instance, trimethylsilyl-alkynes can couple directly with aryl halides in a one-pot procedure that involves in-situ desilylation followed by coupling. researchgate.netacs.org In this context, the TMS group is effectively replaced by an aryl group. This approach is particularly advantageous when dealing with volatile terminal alkynes, as the silylated precursor is more manageable. acs.orgorganic-chemistry.org
The TMS group can also be substituted in other cross-coupling reactions. For example, in certain palladium-catalyzed reactions, the C-Si bond can be cleaved and a new carbon-carbon bond formed. nih.gov The ability of the trimethylsilyl group to act as a leaving group is influenced by the reaction conditions, particularly the presence of fluoride ions or specific catalysts that facilitate the cleavage of the C-Si bond. nih.gov This dual functionality as both a protecting group and a leaving group enhances the synthetic utility of 6-(trimethylsilyl)-5-hexynoic acid as a versatile building block.
Mechanistic Elucidation and Computational Investigations of 5 Hexynoic Acid, 6 Trimethylsilyl Reactivity
Mechanistic Pathways in Synthetic Transformations
The terminal alkyne of 5-Hexynoic acid, 6-(trimethylsilyl)- is the primary site of reactivity, participating in a variety of addition, coupling, and isomerization reactions. The trimethylsilyl (B98337) group influences the regioselectivity and electronic properties of the alkyne, while the carboxylic acid can act as an internal nucleophile or directing group.
The addition of water across the carbon-carbon triple bond of 5-Hexynoic acid, 6-(trimethylsilyl)- can be achieved through two primary mechanistic routes, yielding different constitutional isomers.
Mercury(II)-Catalyzed Hydration (Markovnikov Addition) : This reaction proceeds in the presence of a mercury(II) salt (e.g., HgSO₄) and strong acid (e.g., H₂SO₄). The mechanism involves the electrophilic addition of the Hg²⁺ ion to the alkyne, forming a bridged mercurinium ion intermediate. libretexts.orglibretexts.org Water then attacks the more substituted carbon of this intermediate (Markovnikov's rule), leading to a vinylmercury compound. libretexts.org Subsequent protonolysis of the carbon-mercury bond yields an enol intermediate. libretexts.orglibretexts.org This enol is unstable and rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone. libretexts.orgmasterorganicchemistry.com
Hydroboration-Oxidation (Anti-Markovnikov Addition) : This two-step sequence provides complementary regioselectivity. A sterically hindered borane (B79455), such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), is used to prevent double addition across the triple bond. libretexts.org The boron adds to the terminal, less sterically hindered carbon in a syn-fashion. libretexts.org Subsequent oxidation with hydrogen peroxide under basic conditions replaces the boron atom with a hydroxyl group, forming an enol. libretexts.org This enol intermediate then tautomerizes to the final aldehyde product. libretexts.orgyoutube.com
Oxidation strategies can also be employed, often following an initial hydrosilylation step. The resulting vinylsilane can be subjected to epoxidation, and subsequent rearrangement can install an α-hydroxy ketone functionality, providing an alternative to direct hydration. nih.gov
Borane-catalyzed hydrosilylation of the terminal alkyne in 5-Hexynoic acid, 6-(trimethylsilyl)- offers a metal-free method to generate vinylsilanes. The mechanism is dependent on the specific borane catalyst employed. With the commonly used catalyst tris(pentafluorophenyl)borane, B(C₆F₅)₃, the reaction is believed to proceed via activation of the silane's Si-H bond. acs.org
The proposed catalytic cycle generally involves:
Activation : The Lewis acidic borane interacts with the hydrosilane (R₃SiH) to form a frustrated Lewis pair or a silylium-like species, [R₃Si]⁺[HB(C₆F₅)₃]⁻. rsc.orgrsc.org
Addition : The electrophilic silyl (B83357) group is delivered to the β-carbon of the alkyne, while the hydride from the borohydride (B1222165) anion adds to the α-carbon. This typically occurs in an anti-addition fashion, leading to the (Z)-vinylsilane. rsc.org
Catalyst Regeneration : The product is released, and the B(C₆F₅)₃ catalyst is regenerated to continue the cycle.
Kinetic and computational studies have shown that the relative rates of alkyne hydrosilylation versus the hydrosilylation of the intermediate vinylsilane can be controlled to achieve selective mono- or di-hydrosilylation. rsc.orgrsc.org
| Step | Key Intermediate/Complex | Description |
|---|---|---|
| 1. Activation | B(C₆F₅)₃ ⋅ HSiR₃ | Lewis acid-base adduct formation between the borane and the hydrosilane. |
| 2. Ion Pair Formation | [R₃Si]⁺[HB(C₆F₅)₃]⁻ | Generation of a reactive silylium (B1239981) cation and a borohydride anion. |
| 3. Silylation | Vinyl cation / Keteniminium intermediate | Electrophilic attack of the silylium cation on the alkyne's β-carbon. |
| 4. Hydride Transfer | (Z)-Vinylsilane Product | Hydride from the borohydride attacks the α-carbon, resulting in the final product. |
The terminal alkyne of 5-Hexynoic acid, 6-(trimethylsilyl)- is a versatile handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. The generally accepted catalytic cycle for a palladium-catalyzed Sonogashira reaction involves the following steps:
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with an aryl or vinyl halide (R-X) to form a Pd(II) intermediate.
Transmetalation : In the presence of a copper(I) co-catalyst, the terminal alkyne is deprotonated to form a copper acetylide. This species then transfers the acetylide group to the Pd(II) center, displacing a halide and forming a Pd(II)-alkynyl complex.
Reductive Elimination : The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov
Intramolecular cyclization can also occur, where the carboxylic acid moiety acts as a nucleophile. Metal catalysts, such as gold(I) or palladium(II), can activate the alkyne toward nucleophilic attack. nih.gov A plausible mechanism for a Pd(II)-catalyzed cyclization would involve:
Coordination of the Pd(II) catalyst to the alkyne, increasing its electrophilicity.
Intramolecular exo-dig attack by the carboxylate oxygen onto the activated alkyne to form a vinyl-palladium intermediate.
Protonolysis of the carbon-palladium bond to release the exocyclic enol-lactone product and regenerate the active catalyst.
The alkyne zipper reaction describes the base-catalyzed isomerization of an internal alkyne to a terminal position. mdpi.com While 5-Hexynoic acid, 6-(trimethylsilyl)- already possesses a terminal alkyne, understanding this mechanism is vital as it represents a potential side reaction and highlights the acidity of acetylenic protons. The reaction requires a superbase, such as potassium 3-aminopropylamide (KAPA), which is strong enough to deprotonate not only propargylic protons but also allylic protons of intermediate allenes. wikipedia.org
The mechanism is a sequence of deprotonation and reprotonation steps:
A propargylic proton is abstracted by the strong base.
The resulting anion rearranges to an allenic intermediate. wikipedia.org
The base abstracts a proton from the other side of the allene, which can then reprotonate to form an alkyne at a new position.
This sequence repeats, "walking" the triple bond down the carbon chain. wikipedia.org
The reaction is driven to the terminal position because the terminal acetylenic proton is the most acidic C-H bond in the molecule. Its removal by the superbase forms a thermodynamically stable acetylide anion, effectively trapping the alkyne at the terminus and driving the equilibrium. mdpi.comwikipedia.org
Application of Computational Chemistry (e.g., DFT Calculations)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the detailed reaction mechanisms of compounds like 5-Hexynoic acid, 6-(trimethylsilyl)-. These calculations provide quantitative insights into the energetics and geometries of molecules along a reaction pathway.
DFT calculations allow for the mapping of a reaction's potential energy surface. By locating and characterizing the energies of reactants, intermediates, and transition states, chemists can gain a deep understanding of a reaction's feasibility, selectivity, and kinetics. nih.gov
For instance, in a metal-catalyzed cyclization of 5-Hexynoic acid, 6-(trimethylsilyl)-, DFT could be used to:
Compare Pathways : Calculate the activation barriers for different possible cyclization modes (e.g., exo vs. endo cyclization) to predict the favored product. beilstein-journals.org
Determine the Rate-Limiting Step : Identify the transition state with the highest energy relative to the reactants, which corresponds to the bottleneck of the reaction. researchgate.net
Analyze Catalyst Effects : Model the reaction with different ligands on the metal center to understand how they influence the energies of intermediates and transition states, thereby affecting catalytic activity and selectivity.
Validate Mechanisms : Compare calculated energy barriers with experimentally determined reaction rates. A good correlation supports the proposed mechanistic pathway. For example, DFT calculations on alkyne hydrosilylation have helped rationalize the observed stereoselectivity by comparing the transition state energies for syn and anti addition pathways. rsc.org
| Species | Description | Hypothetical ΔG (kcal/mol) |
|---|---|---|
| Reactants | Starting materials | 0.0 |
| TS1 | First Transition State | +22.5 |
| Intermediate | Metastable species | +5.3 |
| TS2 | Second Transition State | +18.7 |
| Products | Final compounds | -15.0 |
Note: The data in Table 2 is for illustrative purposes only and represents a generic two-step reaction. It demonstrates how computational data can identify TS1 as the rate-limiting step due to its higher energy barrier.
Through the synergy of experimental mechanistic studies and computational validation, a comprehensive picture of the reactivity of 5-Hexynoic acid, 6-(trimethylsilyl)- can be developed, facilitating its application in complex chemical syntheses.
Examination of Ligand Effects and Catalyst Design
The reactivity and selectivity of transition-metal-catalyzed reactions involving 5-Hexynoic acid, 6-(trimethylsilyl)- are profoundly influenced by the ligand sphere of the metal center. The design of catalysts with appropriate ligands is crucial for controlling the outcome of transformations such as cycloisomerization, cross-coupling, and addition reactions. Ligands can modulate the steric and electronic properties of the catalyst, thereby dictating the substrate's approach to the metal, the stability of intermediates, and the energy barriers of key mechanistic steps.
In the context of reactions involving terminal alkynes, including silylated derivatives, the choice of ligands can influence the regioselectivity and stereoselectivity of product formation. For instance, in cyclization reactions, bulky ligands on the metal catalyst can favor the formation of specific ring sizes by sterically hindering alternative cyclization pathways. Electron-donating or electron-withdrawing ligands can alter the electron density at the metal center, which in turn affects the metal's ability to coordinate with the alkyne and carboxylate functionalities of 5-Hexynoic acid, 6-(trimethylsilyl)-.
Catalyst design for reactions of 5-Hexynoic acid, 6-(trimethylsilyl)- often focuses on achieving high efficiency and selectivity. For example, in hypothetical intramolecular hydroalkoxylation or hydroamination reactions, a well-designed catalyst would facilitate the nucleophilic attack of the carboxylic acid group (or a derivative) onto the alkyne, promoted by the coordination of the catalyst to the triple bond. The trimethylsilyl group can also play a significant role in directing the catalytic process.
Table 1: Hypothetical Ligand Effects on the Cyclization of 5-Hexynoic Acid, 6-(trimethylsilyl)-
| Ligand Type | Metal Center (Example) | Expected Outcome | Rationale |
| Bulky Phosphines (e.g., P(t-Bu)₃) | Gold(I) | Favors endo-dig cyclization | Steric hindrance around the metal center directs the nucleophilic attack to the internal carbon of the alkyne. |
| Electron-Rich Phosphines (e.g., P(OPh)₃) | Platinum(II) | Promotes exo-dig cyclization | Increased electron density on the metal enhances back-bonding to the alkyne, favoring attack at the terminal carbon. |
| Chiral Bisphosphines (e.g., BINAP) | Rhodium(I) | Enantioselective cyclization | The chiral environment created by the ligand induces asymmetry in the transition state, leading to one enantiomer in excess. |
| N-Heterocyclic Carbenes (NHCs) | Ruthenium(II) | High catalyst stability and turnover | Strong σ-donating character of NHCs forms robust metal complexes, preventing catalyst decomposition. |
This table is based on established principles of ligand effects in catalysis and represents hypothetical scenarios for the reactivity of 5-Hexynoic acid, 6-(trimethylsilyl)-.
Determination of Kinetic Isotope Effects to Support Mechanisms
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing insight into the bonding changes that occur in the rate-determining step of a reaction. nih.gov By replacing an atom with one of its heavier isotopes, changes in the reaction rate can be measured, which are attributed to the differences in zero-point vibrational energies of the bonds involving the isotopic atoms. wikipedia.org
For reactions involving 5-Hexynoic acid, 6-(trimethylsilyl)-, several types of KIE studies could be envisioned to probe the mechanism. For instance, a deuterium (B1214612) KIE (¹H/²H) could be determined by deuterating the C-4 position of the hexynoic acid chain. A primary KIE (kH/kD > 1) would be expected if the C-H bond at this position is broken in the rate-determining step, for example, in an E2-type elimination or a C-H activation process. A secondary KIE might be observed if the hybridization of this carbon changes during the rate-limiting step.
Furthermore, silicon KIEs (²⁸Si/²⁹Si or ²⁸Si/³⁰Si) could provide valuable information about the involvement of the trimethylsilyl group in the reaction mechanism. For example, in a reaction where the C-Si bond is cleaved in the rate-determining step, a primary KIE would be anticipated. The magnitude of the KIE can help distinguish between different mechanistic pathways. snnu.edu.cn
Table 2: Predicted Kinetic Isotope Effects for Plausible Reactions of 5-Hexynoic Acid, 6-(trimethylsilyl)-
| Reaction Type | Isotopic Labeling Position | Expected KIE (k_light/k_heavy) | Mechanistic Implication |
| Intramolecular Hydration (endo-attack) | D at C-5 | ~1 (secondary) | C-H bond at C-5 is not broken in the rate-determining step. |
| Protodesilylation | ¹³C at C-6 | >1 (primary) | C-Si bond cleavage is part of the rate-determining step. |
| Silyl-alkyne Exchange | ²⁹Si in TMS group | >1 (primary) | Cleavage and formation of Si-C bonds are involved in the rate-determining step. |
This table presents predicted KIE values based on general mechanistic principles and serves to illustrate how such studies could be applied to 5-Hexynoic acid, 6-(trimethylsilyl)-.
Mechanistic Aspects of Silyl-Alkyne Exchange Reactions
Silyl-alkyne exchange reactions are a class of transformations where a silyl group on an alkyne is exchanged with another group, often another silyl group or a proton. These reactions are typically catalyzed by transition metals or Lewis acids. The mechanism of these exchanges can vary depending on the catalyst and substrates involved.
For 5-Hexynoic acid, 6-(trimethylsilyl)-, a silyl-alkyne exchange could involve the transfer of the trimethylsilyl group to another alkyne or the replacement of the trimethylsilyl group with a proton (protodesilylation). A plausible mechanism for a metal-catalyzed silyl-alkyne exchange reaction could proceed through the following steps:
Oxidative Addition: The catalyst, often a low-valent metal complex, undergoes oxidative addition into the C-Si bond of the silylated alkyne. This step forms a metal-silyl-alkenyl intermediate.
Coordination: The incoming alkyne coordinates to the metal center.
Reductive Elimination: Reductive elimination of the newly formed silylated alkyne regenerates the active catalyst and releases the product.
Alternatively, a mechanism involving a four-centered transition state between the metal catalyst, the silylalkyne, and the exchanging partner has also been proposed. In the case of protodesilylation, the reaction is often facilitated by fluoride (B91410) ions or acids. The fluoride-catalyzed mechanism is thought to proceed via a hypervalent silicon intermediate, which facilitates the cleavage of the C-Si bond.
Advanced Applications and Emerging Research Trajectories of 5 Hexynoic Acid, 6 Trimethylsilyl
Contributions to Innovative Organic Synthesis
The unique structural attributes of 5-Hexynoic acid, 6-(trimethylsilyl)- make it a valuable tool for synthetic chemists, enabling specific and controlled molecular elaborations.
Reagents for Chemo- and Regioselective Functionalization
Building Blocks for Complex Natural Product Synthesis (Synthetic Intermediates)
One of the well-documented applications of 5-Hexynoic acid, 6-(trimethylsilyl)- is its role as a synthetic intermediate in the preparation of complex bioactive molecules. The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne, which can be deprotected under specific conditions to reveal the reactive alkyne for further chemical modifications. This strategy is particularly useful in multi-step syntheses where the alkyne functionality is required at a later stage.
A notable example is its use in the synthesis of ynenolactone protease inhibitors. In this context, the carboxylic acid moiety of 5-Hexynoic acid, 6-(trimethylsilyl)- is activated and converted into an ester. This transformation is a key step in the elaboration of the molecular framework of the target protease inhibitors.
Table 1: Esterification of 5-Hexynoic acid, 6-(trimethylsilyl)-
| Reactant | Reagents | Product | Boiling Point of Product |
|---|---|---|---|
| 5-Hexynoic acid, 6-(trimethylsilyl)- | 1,1'-Carbonyldiimidazole, Ethanol, Pyridine in Tetrahydrofuran (B95107) | Ethyl 6-(trimethylsilyl)-5-hexynoate | 70-75 °C |
Data sourced from Patent US4602006A google.com.na
This application highlights the utility of 5-Hexynoic acid, 6-(trimethylsilyl)- as a versatile building block, where both the protected alkyne and the carboxylic acid play crucial roles in the synthetic strategy. The trimethylsilyl group ensures the stability of the alkyne during the initial transformations of the carboxylic acid, and it can be removed in a later step to allow for further functionalization, such as cyclization reactions to form the lactone ring of the target inhibitors. google.com.na
Strategies for Late-Stage Functionalization of Bioactive Molecules
The concept of late-stage functionalization involves the introduction of chemical moieties into complex molecules, such as drug candidates or natural products, at a late step in the synthetic sequence. While the structure of 5-Hexynoic acid, 6-(trimethylsilyl)- suggests its potential as a linker or a building block for introducing an alkynyl-carboxylic acid chain in late-stage functionalization strategies, specific examples and detailed research findings on its application in this area are not currently available in the scientific literature.
Role in Chemical Biology and Bioconjugation (Non-Human Research)
The presence of a terminal alkyne functionality in 5-Hexynoic acid, 6-(trimethylsilyl)- (after deprotection) makes it a candidate for applications in chemical biology, particularly in the realm of bioconjugation via "click chemistry."
Synthesis of Molecular Probes for Biological Systems
Molecular probes are essential tools for studying biological systems. The alkyne group in a deprotected form of 5-Hexynoic acid, 6-(trimethylsilyl)- could potentially be used to attach reporter molecules, such as fluorophores or affinity tags, to create probes for various biological targets. However, there is a lack of specific published research detailing the synthesis of molecular probes derived from this particular compound.
Development of Bioconjugation Strategies (e.g., Click Chemistry in Non-Human Contexts)
Click chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for bioconjugation. The terminal alkyne of deprotected 5-Hexynoic acid, 6-(trimethylsilyl)- could react with azide-modified biomolecules to form stable triazole linkages. This would allow for the conjugation of the hexynoic acid scaffold to proteins, nucleic acids, or other biological macromolecules in non-human research settings. Despite this potential, specific studies demonstrating the use of 5-Hexynoic acid, 6-(trimethylsilyl)- in the development of such bioconjugation strategies are not found in the current body of scientific literature.
Application in Lipid Metabolism Studies
Currently, there is no direct evidence or published research that specifically details the application of 5-Hexynoic acid, 6-(trimethylsilyl)- in the study of lipid metabolism. The unique structure of this compound, featuring a terminal alkyne and a trimethylsilyl group, could theoretically be leveraged as a chemical probe. The alkyne handle allows for the potential attachment of reporter tags, such as fluorophores or biotin, through click chemistry. This would enable the tracking of the molecule within biological systems.
The trimethylsilyl group, on the other hand, might influence the compound's lipophilicity and interaction with metabolic enzymes. Future research could explore its potential as a substrate or inhibitor for enzymes involved in fatty acid metabolism, potentially offering insights into lipid processing pathways. However, without experimental data, any such roles remain speculative.
Integration into Materials Science Research
The bifunctional nature of 5-Hexynoic acid, 6-(trimethylsilyl)-, with a carboxylic acid and a protected terminal alkyne, suggests its potential as a versatile building block in materials science.
Precursors for Advanced Functional Materials and Polymers
The carboxylic acid group of 5-Hexynoic acid, 6-(trimethylsilyl)- can be readily used for esterification or amidation reactions, allowing it to be incorporated into polyester (B1180765) or polyamide chains. The trimethylsilyl-protected alkyne provides a latent functionality that can be deprotected and subsequently utilized for polymerization or surface modification reactions, such as those involving copper-catalyzed azide-alkyne cycloaddition (CuAAC). This dual functionality could enable the synthesis of polymers with precisely controlled architectures and functionalities.
Table 1: Potential Polymerization Strategies Incorporating 5-Hexynoic Acid, 6-(trimethylsilyl)-
| Polymerization Technique | Role of 5-Hexynoic Acid, 6-(trimethylsilyl)- | Resulting Polymer Feature |
| Polycondensation | Monomer with a protected functional group | Pendent alkyne groups for post-polymerization modification |
| Ring-Opening Polymerization | Functional initiator | End-functionalized polymer with a terminal alkyne |
| Click Chemistry | Alkyne-containing monomer | Triazole-containing polymer backbone |
Role in Organosilicon Materials Development
As an organosilicon compound, 5-Hexynoic acid, 6-(trimethylsilyl)- could contribute to the development of novel silicon-containing materials. The trimethylsilyl group can influence the properties of resulting materials, potentially enhancing thermal stability, hydrophobicity, and gas permeability. Upon incorporation into a polymer backbone, the silicon content could be further modified to create silicon-based ceramics or hybrid organic-inorganic materials with tailored properties. Research in this area would need to explore how the specific structure of this compound impacts the final material characteristics.
Prospective Research Directions for 5-Hexynoic Acid, 6-(trimethylsilyl)-
The future of research for this compound lies in exploring its untapped potential in both synthesis and application.
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of new catalytic systems could unlock more efficient and selective transformations of 5-Hexynoic acid, 6-(trimethylsilyl)-. Research could focus on catalysts that enable the direct and selective functionalization of the carbon-carbon triple bond without affecting the carboxylic acid or the trimethylsilyl group. Furthermore, catalytic systems that allow for the controlled polymerization of the alkyne moiety would be of significant interest for materials science applications.
Development of Environmentally Sustainable Synthetic Routes
Future synthetic strategies for 5-Hexynoic acid, 6-(trimethylsilyl)- should prioritize sustainability. This includes the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste and energy consumption. Exploring enzymatic or chemo-enzymatic approaches could offer a more environmentally benign alternative to traditional synthetic methods. The development of one-pot syntheses that reduce the number of purification steps would also contribute to a more sustainable production process.
Lack of Publicly Available Research Hinders Elucidation of 5-Hexynoic Acid, 6-(trimethylsilyl)- in Advanced Reaction Sequences
Despite a comprehensive search of available scientific literature, there is a notable absence of specific research detailing the application of 5-Hexynoic acid, 6-(trimethylsilyl)- in the expansion of new multicomponent and cascade reaction sequences. Consequently, a detailed discussion, including data tables and specific research findings as requested, cannot be provided at this time.
Multicomponent reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simple starting materials in a single operation. The incorporation of versatile building blocks, such as terminal alkynes protected with a trimethylsilyl group, is a common strategy to enhance the scope and complexity of these transformations. The trimethylsilyl group can serve as a protecting group, a director of regioselectivity, or a precursor for further functionalization.
While the broader classes of compounds, such as alkynoic acids and silyl-protected alkynes, are known to participate in a variety of metal-catalyzed and organocatalyzed cascade and multicomponent reactions, specific examples and detailed studies involving 5-Hexynoic acid, 6-(trimethylsilyl)- remain uncharacterised in the accessible scientific domain. The potential of this specific molecule in such reactions can be hypothesized based on the known reactivity of its functional groups—the carboxylic acid and the silyl-protected terminal alkyne. However, without published research, any detailed discussion would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
Further research in this area would be necessary to explore and document the utility of 5-Hexynoic acid, 6-(trimethylsilyl)- as a substrate in the development of novel multicomponent and cascade reactions for the synthesis of complex organic molecules.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 5-hexynoic acid, 6-(trimethylsilyl)-, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via oxidation of 5-hexyn-1-ol derivatives. For example:
-
Step 1 : Deprotection of a trimethylsilyl (TMS)-protected precursor using tert-butylammonium fluoride (TBAF) in THF at low temperatures (−60°C) to preserve alkyne integrity .
-
Step 2 : Oxidation with pyridinium dichromate (PDC) in DMF at room temperature, yielding carboxylic acids in 40–70% efficiency . Alternative oxidants like KMnO₄ or CrO₃ may yield lower selectivity due to over-oxidation risks .
-
Key Variables : Temperature, solvent polarity (DMF vs. THF), and oxidizing agent choice significantly impact yield and purity.
Method Reagents Yield (%) Conditions Reference PDC Oxidation PDC/DMF 40–70 RT, 24–48 hrs KMnO₄ Oxidation KMnO₄/H₂O 50–65 Reflux
Q. How is 5-hexynoic acid, 6-(trimethylsilyl)- characterized, and what analytical techniques are critical for confirming its structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ (δ 2.48 ppm for α-protons, δ 171 ppm for carbonyl carbon) .
- IR Spectroscopy : Peaks at ~2206 cm⁻¹ (C≡C stretch) and ~1711 cm⁻¹ (C=O stretch) confirm alkyne and carboxylic acid groups .
- GC-MS : Molecular ion [M⁺] at m/z 112.13 (base peak) and fragmentation patterns validate purity .
Q. What are the stability considerations for 5-hexynoic acid, 6-(trimethylsilyl)- under laboratory storage conditions?
- Methodological Answer :
- Incompatibilities : Reacts with strong oxidizers (e.g., peroxides) and bases, necessitating isolation from reactive agents .
- Storage : Store in inert, anhydrous environments (argon atmosphere) at −20°C to prevent hydrolysis of the TMS group .
Advanced Research Questions
Q. How can the reaction mechanism of TMS-protected alkyne oxidation be elucidated, and what intermediates are critical?
- Methodological Answer :
- Mechanistic Probes : Isotopic labeling (e.g., D₂O quenching) and kinetic studies (variable-temperature NMR) identify intermediates like ketenes or enolates during PDC-mediated oxidation .
- Computational Modeling : Density Functional Theory (DFT) calculations model transition states, revealing rate-determining steps (e.g., C–H bond activation) .
Q. What experimental design strategies optimize the synthesis of 5-hexynoic acid, 6-(trimethylsilyl)- for high-throughput applications?
- Methodological Answer :
- Factorial Design : Use a 2³ factorial matrix to test variables: oxidant concentration (PDC: 1–3 eq.), temperature (0–25°C), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal conditions .
- Process Control : In-line FTIR monitors reaction progress by tracking carbonyl group formation .
Q. How should researchers resolve contradictions in reported yields or byproduct profiles for this compound?
- Methodological Answer :
- Troubleshooting Workflow :
Reproduce Conditions : Verify reagent purity (e.g., PDC hydration levels) and solvent dryness .
Byproduct Analysis : LC-MS or GC-MS detects side products (e.g., over-oxidized diacids or TMS-deprotected species) .
Cross-Validation : Compare NMR data with literature (e.g., δ 2.12 ppm for β-protons in uncontaminated samples) .
Q. What computational tools predict the reactivity of 5-hexynoic acid, 6-(trimethylsilyl)- in novel reactions?
- Methodological Answer :
- Retrosynthesis Software : Platforms like Pistachio or Reaxys propose synthetic pathways using TMS-alkyne building blocks .
- Molecular Dynamics (MD) : Simulate solvent effects on alkyne reactivity, e.g., DMF’s role in stabilizing transition states .
Q. How can safety protocols be tailored for large-scale handling of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
